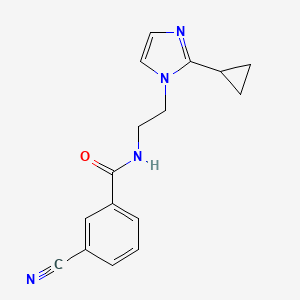
4-Isopropylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropylbenzene-1,2-diamine, also known as IPDA, is an organic compound used in a variety of scientific applications. It is a colorless, crystalline solid that is soluble in water, alcohol, and ether. IPDA is used in the synthesis of drugs, polymers, and other organic compounds, and has been studied in the context of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
4-Isopropylbenzene-1,2-diamine and related compounds play a significant role in the field of synthesis and catalysis. They are used in metal-catalyzed 1,2-diamination reactions, which are crucial for constructing natural products and drug molecules. These reactions are important due to the biological activity of the 1,2-diamine motif in many pharmaceutical agents and natural products (Cardona & Goti, 2009).
Polymer Synthesis
Diamines like 4-Isopropylbenzene-1,2-diamine are pivotal in synthesizing various polyamides and poly(amide-imide)s. These compounds are used in creating high-performance polymeric materials due to their amorphous nature and ability to form transparent, tough, and flexible films. Their thermal stability makes them suitable for various industrial applications (Hsiao, Yang, & Fan, 1995).
Corrosion Inhibition
4-Isopropylbenzene-1,2-diamine derivatives have been explored for their potential as corrosion inhibitors. These compounds are significant in industries for steel pickling, descaling, and oil well acidization. They exhibit high corrosion inhibition efficiency and can protect metal surfaces effectively (Singh & Quraishi, 2016).
Organosoluble Polyimides
New organosoluble polyimides based on flexible diamines, including 4-Isopropylbenzene-1,2-diamine, have been synthesized. These polyimides are notable for their excellent solubility in various solvents, high glass transition temperatures, and thermal stability. This makes them valuable in developing processable high-performance materials (Liaw, Liaw, & Yu, 2001).
Catalysis and Reaction Mechanisms
The reactivity of compounds like 4-Isopropylbenzene-1,2-diamine in palladium-catalyzed reactions provides insight into various reaction mechanisms. These reactions are fundamental in understanding complex chemical processes and developing new catalytic methods (Kinzhalov, Starova, & Boyarskiy, 2017).
Liquid-Phase Oxidation Reactions
4-Isopropylbenzene-1,2-diamine derivatives have been studied in the context of liquid-phase oxidation reactions. These studies are significant for understanding the catalytic activities of various compounds and their potential industrial applications (Kurganova et al., 2018).
Eigenschaften
IUPAC Name |
4-propan-2-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXBPVBZNZKDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbenzene-1,2-diamine | |
CAS RN |
56471-90-0 |
Source


|
| Record name | 4-(propan-2-yl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2515674.png)
![Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2515676.png)



![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)


![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)
![2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2515692.png)
![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)

![3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2515696.png)
